molecular formula C14H24O B14457962 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- CAS No. 72928-44-0

2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-

Cat. No.: B14457962
CAS No.: 72928-44-0
M. Wt: 208.34 g/mol
InChI Key: CQGAXKIQOCMVDN-UHFFFAOYSA-N
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Description

2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- is a chemical compound with the molecular formula C15H26O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to the methylene bridge of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthalenemethanol using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure the selective reduction of the naphthalene ring while preserving the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    γ-Eudesmol: A structurally similar compound with a hydroxyl group and a similar naphthalene ring system.

    Rosifoliol: Another related compound with similar structural features and functional groups.

Uniqueness

2-Naphthalenemethanol, 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl- is unique due to its specific substitution pattern and the presence of the hydroxyl group at the methylene bridge. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72928-44-0

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)methanol

InChI

InChI=1S/C14H24O/c1-13(2)7-4-5-11-6-8-14(3,10-15)9-12(11)13/h15H,4-10H2,1-3H3

InChI Key

CQGAXKIQOCMVDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1CC(CC2)(C)CO)C

Origin of Product

United States

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